molecular formula C18H20N2O5 B5374788 N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide

N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide

Cat. No. B5374788
M. Wt: 344.4 g/mol
InChI Key: CIQAYMFAJITFFN-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as HPCVF, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of HPCVF involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important structures involved in cell division and cell migration. By inhibiting their formation, HPCVF can prevent cancer cell growth and metastasis.
Biochemical and Physiological Effects:
HPCVF has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. HPCVF has also been shown to have antioxidant properties, which can potentially protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using HPCVF in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of HPCVF.

Future Directions

There are several potential future directions for research on HPCVF. One area of interest is the development of HPCVF analogs with improved solubility and potency. Another potential direction is the investigation of HPCVF's potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to determine the safety and efficacy of HPCVF in vivo and its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

HPCVF can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 3-hydroxypropylamine, followed by the addition of furan-2-carboxylic acid and subsequent dehydration. The final product is obtained through purification and isolation.

Scientific Research Applications

HPCVF has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that HPCVF can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. HPCVF has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-14-7-5-13(6-8-14)12-15(17(22)19-9-3-10-21)20-18(23)16-4-2-11-25-16/h2,4-8,11-12,21H,3,9-10H2,1H3,(H,19,22)(H,20,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQAYMFAJITFFN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.